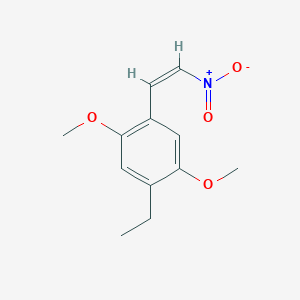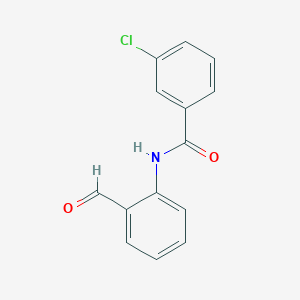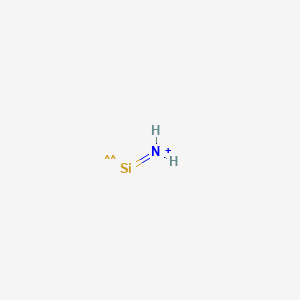
Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-ジメチルエチル)ジメチル(10-ウンデセニルオキシ)シランは、分子式C17H36OSiの有機ケイ素化合物です。この化合物は、シラン基と10-ウンデセニルオキシ基が結合した構造を特徴とし、独特の化学的性質を有しています。その反応性と安定性から、様々な科学的および産業的な用途で使用されています。
合成方法
合成経路と反応条件
(1,1-ジメチルエチル)ジメチル(10-ウンデセニルオキシ)シランの合成は、一般的に、イミダゾールやピリジンなどの塩基の存在下、10-ウンデセン-1-オールとtert-ブチルクロロジメチルシランを反応させることによって行われます。シラン基の加水分解を防ぐために、無水条件下で反応が行われます。一般的な反応スキームは以下の通りです。
10-Undecen-1-ol+tert-Butylchlorodimethylsilane→(1,1-ジメチルエチル)ジメチル(10-ウンデセニルオキシ)シラン+HCl
工業的生産方法
工業的な設定では、この化合物の生産は、品質と収率の一貫性を確保するために連続フロー反応器を用いる場合があります。触媒の使用や反応条件の最適化により、合成プロセスの効率を向上させることができます。
化学反応の分析
反応の種類
(1,1-ジメチルエチル)ジメチル(10-ウンデセニルオキシ)シランは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、シラノールまたはシロキサンを生成するために酸化することができます。
還元: 還元反応は、シラン基をシラノール基に変換することができます。
置換: シラン基は求核剤との置換反応を起こし、新しい有機ケイ素化合物を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
置換: アミンやアルコールなどの求核剤は、穏やかな条件下でシラン基と反応することができます。
生成される主な生成物
酸化: シラノールとシロキサン。
還元: シラノール。
置換: 使用する求核剤に応じて、様々な有機ケイ素化合物。
科学研究への応用
(1,1-ジメチルエチル)ジメチル(10-ウンデセニルオキシ)シランは、科学研究において幅広い用途を持っています。
化学: 有機合成における試薬として、およびアルコールの保護基として使用されます。
生物学: 安定性と反応性を向上させるために、生体分子の修飾に使用されます。
医学: 薬物送達システムにおける潜在的な用途や、医療機器の成分としての使用が検討されています。
産業: 疎水性のために、コーティング、接着剤、シーラントの製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- typically involves the reaction of 10-undecen-1-ol with tert-butylchlorodimethylsilane in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
10-Undecen-1-ol+tert-Butylchlorodimethylsilane→Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silanol group.
Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the silane group under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学的研究の応用
Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
作用機序
(1,1-ジメチルエチル)ジメチル(10-ウンデセニルオキシ)シランの作用機序は、シラン基と様々な分子標的との相互作用に関与しています。シラン基は、ヒドロキシル基と共有結合を形成することができ、安定なシロキサン結合を生成します。この反応性は、表面修飾やポリマーの架橋など、様々な用途で利用されています。
類似の化合物との比較
類似の化合物
Silane, (1,1-dimethylethyl)dimethyl(tetratriacontyl)-: 構造は似ていますが、アルキル鎖がより長くなっています。
Silane, (1,1-dimethylethyl)dimethyl(nonadecyloxy)-: 構造は似ていますが、アルキル鎖の長さが異なります。
独自性
(1,1-ジメチルエチル)ジメチル(10-ウンデセニルオキシ)シランは、特定のアルキル鎖の長さと、10-ウンデセニルオキシ基に存在する不飽和結合によって特徴付けられています。この不飽和は追加の反応性を付与し、架橋や重合が必要な用途に適しています。
類似化合物との比較
Similar Compounds
Silane, (1,1-dimethylethyl)dimethyl(tetratriacontyl)-: Similar structure but with a longer alkyl chain.
Silane, (1,1-dimethylethyl)dimethyl(nonadecyloxy)-: Similar structure but with a different alkyl chain length.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- is unique due to its specific alkyl chain length and the presence of an unsaturated bond in the 10-undecenyloxy group. This unsaturation imparts additional reactivity, making it suitable for applications requiring cross-linking and polymerization.
特性
CAS番号 |
145119-64-8 |
|---|---|
分子式 |
C17H36OSi |
分子量 |
284.6 g/mol |
IUPAC名 |
tert-butyl-dimethyl-undec-10-enoxysilane |
InChI |
InChI=1S/C17H36OSi/c1-7-8-9-10-11-12-13-14-15-16-18-19(5,6)17(2,3)4/h7H,1,8-16H2,2-6H3 |
InChIキー |
QIGNTAGMEZXSOV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-Oxopiperazin-1-YL)ethyl]dodecanamide](/img/structure/B12555010.png)
![1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine](/img/structure/B12555015.png)
![N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide](/img/structure/B12555020.png)
![2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol](/img/structure/B12555045.png)



![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)
![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)
![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
